molecular formula C6H6N4 B1313169 Imidazo[1,2-b]pyridazin-6-amine CAS No. 6653-96-9

Imidazo[1,2-b]pyridazin-6-amine

カタログ番号 B1313169
CAS番号: 6653-96-9
分子量: 134.14 g/mol
InChIキー: DCLWNTIANRACSB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazo[1,2-b]pyridazin-6-amine is a chemical compound with the CAS Number: 6653-96-9 . It has a molecular weight of 134.14 . The IUPAC name for this compound is imidazo [1,2-b]pyridazin-6-ylamine . It is typically stored in a dark place, under an inert atmosphere, at room temperature . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which are similar to imidazo[1,2-b]pyridazin-6-amine, has been reported in various studies . The synthesis of these compounds often involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The InChI code for Imidazo[1,2-b]pyridazin-6-amine is 1S/C6H6N4/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H,(H2,7,9) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

Imidazo[1,2-b]pyridazin-6-amine is a solid compound with a molecular weight of 134.14 . It is typically stored in a dark place, under an inert atmosphere, at room temperature .

科学的研究の応用

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Cancer Research .

Summary of the Application

Imidazo[1,2-b]pyridazin-6-amine has been used in the development of TAK1 kinase inhibitors for the treatment of multiple myeloma (MM) . TAK1 is a kinase that is upregulated and overexpressed in MM .

Methods of Application or Experimental Procedures

The researchers discovered that 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines, with an appropriate aryl substituent at position-3, inhibit TAK1 at nanomolar concentrations .

Results or Outcomes

The lead compound, 26, inhibits the enzymatic activity of TAK1 with an IC50 of 55 nM . These compounds inhibit the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM .

Application in Drug Development

Specific Scientific Field

This application falls under the field of Drug Development and Bioorganic Chemistry .

Summary of the Application

Imidazo[1,2-b]pyridazin-6-amine is a part of the pyridazine and pyridazinone heterocycles that contain two adjacent nitrogen atoms . These compounds have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .

Methods of Application or Experimental Procedures

Pyridazine and pyridazinone are utilized as core scaffolds in many drug discovery programmes . They are less common in the literature than the other diazines (pyrimidine and pyrazine) .

Results or Outcomes

Various pyridazinone derivatives are well known as agrochemicals . Examples include anti-platelet agent Zardaverine, anti-inflammatory agent Emorfazone and herbicide agents Pyridaben and Norflurazon .

Application in Molecular Recognition and Drug Discovery

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Drug Discovery .

Summary of the Application

The pyridazine ring, which is a part of Imidazo[1,2-b]pyridazin-6-amine, has unique physicochemical properties that contribute to unique applications in molecular recognition . These properties add additional value in drug discovery and development .

Methods of Application or Experimental Procedures

The pyridazine ring is used as a core scaffolding element in many drug discovery programmes . It is less common in the literature than the other diazines .

Results or Outcomes

The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .

Application as an Intermediate in Drug Synthesis

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

Imidazo[1,2-b]pyridazin-6-amine is used as an intermediate in the synthesis of various drugs .

Methods of Application or Experimental Procedures

Imidazo[1,2-b]pyridazin-6-amine is used as a building block in the synthesis of various drugs .

Results or Outcomes

Imidazo[1,2-b]pyridazin-6-amine has been used in the synthesis of cefozopran .

Application in Molecular Recognition and Drug Discovery

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Drug Discovery .

Summary of the Application

The pyridazine ring, which is a part of Imidazo[1,2-b]pyridazin-6-amine, has unique physicochemical properties that contribute to unique applications in molecular recognition . These properties add additional value in drug discovery and development .

Methods of Application or Experimental Procedures

The pyridazine ring is used as a core scaffolding element in many drug discovery programmes . It is less common in the literature than the other diazines .

Results or Outcomes

The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .

Application as an Intermediate in Drug Synthesis

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

Imidazo[1,2-b]pyridazin-6-amine is used as an intermediate in the synthesis of various drugs .

Methods of Application or Experimental Procedures

Imidazo[1,2-b]pyridazin-6-amine is used as a building block in the synthesis of various drugs .

Results or Outcomes

Imidazo[1,2-b]pyridazin-6-amine has been used in the synthesis of cefozopran .

Safety And Hazards

The safety data sheet for Imidazo[1,2-b]pyridazin-6-amine suggests that it should be handled with care . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

特性

IUPAC Name

imidazo[1,2-b]pyridazin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLWNTIANRACSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441303
Record name Imidazo[1,2-b]pyridazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-b]pyridazin-6-amine

CAS RN

6653-96-9
Record name Imidazo[1,2-b]pyridazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,2-b]pyridazin-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 6-chloroimidazo[1,2-b]pyridazine (5.00 g, 32.6 mmol) in a 25% aqueous ammonia water (50 ml) was stirred in a sealed tube at 180° C. for 8 hours, and the reaction solution was distilled off under reduced pressure. A form solid was separated by filtration, which was washed with water to give 2.94 g (67.3%) of the desired product as a solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
67.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[1,2-b]pyridazin-6-amine
Reactant of Route 2
Imidazo[1,2-b]pyridazin-6-amine
Reactant of Route 3
Reactant of Route 3
Imidazo[1,2-b]pyridazin-6-amine
Reactant of Route 4
Reactant of Route 4
Imidazo[1,2-b]pyridazin-6-amine
Reactant of Route 5
Reactant of Route 5
Imidazo[1,2-b]pyridazin-6-amine
Reactant of Route 6
Reactant of Route 6
Imidazo[1,2-b]pyridazin-6-amine

Citations

For This Compound
35
Citations
TM Chapman, SA Osborne, C Wallace… - Journal of Medicinal …, 2014 - ACS Publications
A structure-guided design approach using a homology model of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) was used to improve the potency of a series of …
Number of citations: 45 pubs.acs.org
S Sato, XP Huang, WK Kroeze, BL Roth - Molecular Pharmacology, 2016 - ASPET
In this study, we identified two previously described kinase inhibitors—3-(4-chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6…
Number of citations: 42 molpharm.aspetjournals.org
M Fushimi, I Fujimori, T Wakabayashi… - Journal of Medicinal …, 2019 - ACS Publications
Anaplastic lymphoma kinase (ALK), a member of the receptor tyrosine kinase family, is predominantly expressed in the brain and implicated in neuronal development and cognition. …
Number of citations: 14 pubs.acs.org
AN Bullock, JÉ Debreczeni, OY Fedorov… - Journal of medicinal …, 2005 - ACS Publications
The kinase PIM-1 plays a pivotal role in cytokine signaling and is implicated in the development of a number of tumors. The three-dimensional structure of PIM-1 is characterized by an …
Number of citations: 195 pubs.acs.org
PM Cheuka, N Lawrence, D Taylor, S Wittlin… - …, 2018 - pubs.rsc.org
3,6-Diarylated imidazopyridazines have recently been shown to possess good in vitro antiplasmodial and in vivo antimalarial activity. However, frontrunner compounds have been …
Number of citations: 13 pubs.rsc.org
D Drygin, M Haddach, F Pierre… - Journal of medicinal …, 2012 - ACS Publications
Targeted agents and personalized medicine for cancer are the topics of much discussion and research in the medical community and pharmaceutical industry. Success in this area …
Number of citations: 73 pubs.acs.org
GP Jeyapal, MJN Chandrasekar… - Anti-Cancer Agents …, 2018 - ingentaconnect.com
Pim kinases, also known as Serine/Threonine kinases, are intensively studied protein drug targets in cancer research. They play crucial role in the regulation of signal transduction …
Number of citations: 12 www.ingentaconnect.com
JG Kettle, A Åstrand, M Catley, NP Grimster… - Expert Opinion on …, 2017 - Taylor & Francis
Introduction: Janus kinases (JAKs) are a family of four enzymes; JAK1, JAK2, JAK3 and tyrosine kinase 2 (TYK2) that are critical in cytokine signalling and are strongly linked to both …
Number of citations: 62 www.tandfonline.com
D Mitchell, KP Cole, PM Pollock… - … Process Research & …, 2012 - ACS Publications
The route selection and process research and development of a practical synthesis for JAK2 inhibitor LY2784544 is described. The first-generation synthesis route, similar to that used …
Number of citations: 44 pubs.acs.org
PM Cheuka - 2018 - open.uct.ac.za
According to the World Health Organization (WHO) world malaria report released in 2017, about 445,000 malaria deaths were recorded in 2016, a similar mortality as that recorded in …
Number of citations: 1 open.uct.ac.za

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。